N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a heterocyclic compound featuring a thiazolidinone core fused with an indolylidene moiety and substituted with a benzamide group. Its structure includes a pentyl chain at the indole nitrogen, a thioxo group at position 2 of the thiazolidinone ring, and a benzamide substituent at position 3 (Figure 1).
Properties
Molecular Formula |
C23H21N3O3S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-3-9-14-25-17-13-8-7-12-16(17)18(21(25)28)19-22(29)26(23(30)31-19)24-20(27)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,24,27)/b19-18- |
InChI Key |
YSKJADSZTHNNGX-HNENSFHCSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1-pentyl-1,2-dihydro-3H-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone ring. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
*Calculated based on structural formula.
Physicochemical and Spectral Properties
- Lipophilicity : The pentyl chain in the target compound likely enhances lipophilicity compared to the hydroxyl or nitro-substituted analogs, which may increase cellular uptake .
- Melting Points: Thiadiazole derivatives (e.g., 8a, 8c) exhibit higher melting points (200–290°C) due to rigid aromatic systems, whereas the thiazolidinone-indolylidene analogs () lack reported values but are expected to have lower melting points due to conformational flexibility .
- Spectral Data: IR Spectroscopy: Thiazolidinone derivatives show characteristic C=O (1600–1680 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches. The acetyl group in 8a exhibits a distinct C=O peak at 1679 cm⁻¹ . ¹H-NMR: Aromatic protons in all analogs appear between δ 7.36–8.39 ppm. The pentyl chain in the target compound would show signals near δ 0.8–1.6 ppm (CH₂ and CH₃ groups), absent in other derivatives .
Biological Activity
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's synthesis, biological mechanisms, and its effectiveness against various pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 394.3 g/mol. The IUPAC name is (5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-2-imino-1,3-thiazolidin-4-one. The compound features a thiazolidine ring fused with an indole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the thiazolidine ring.
- Introduction of the indole derivative.
- Functionalization to achieve the desired benzamide structure.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit potent antimicrobial properties. A study evaluating similar compounds found that they demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacteria | MIC (µM) | MBC (µM) |
|---|---|---|---|
| Compound 5d | Staphylococcus aureus | 37.9 | 57.8 |
| Compound 5g | E. coli | 50.0 | 75.0 |
| Compound 5k | Pseudomonas aeruginosa | 45.0 | 70.0 |
The most sensitive bacterium was found to be S. aureus, while L. monocytogenes exhibited the highest resistance .
Anticancer Activity
N-(4-oxo-thiazolidinone) derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to N-[...]-benzamide have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Efficacy Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
The mechanism by which N-[...]-benzamide exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to programmed cell death.
Case Studies
A notable case study involved a series of thiazolidinone derivatives where researchers observed significant antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing new therapeutic agents from these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
